Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Overview of Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
This compound stands as a remarkable example of heterocyclic architecture, characterized by its intricate bicyclic framework that incorporates a nitrogen atom within a rigid polycyclic system. The compound is formally classified under the Chemical Abstracts Service registry number 952423-57-3, establishing its unique identity within the vast landscape of organic molecules. The molecular structure features a pyrrolidine and piperidine ring system sharing a common nitrogen atom and two carbon atoms, forming the distinctive tropane-like backbone that has captivated chemists for over a century.
The structural designation of this compound reflects its stereochemical complexity, with the systematic name indicating the (3-exo) configuration of the formyl substituent, which refers to the spatial orientation of this functional group relative to the bicyclic framework. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with other molecules, whether in synthetic transformations or biological systems. The presence of both the formyl group at the 3-position and the benzyl carboxylate protecting group on the nitrogen atom creates a multifunctional molecule with diverse reactivity patterns.
The compound's InChI identifier (InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2) provides a standardized representation of its connectivity, while the corresponding SMILES notation (C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O) offers a linear encoding of the molecular structure. These computational representations facilitate database searches and computational studies, enabling researchers to explore the compound's properties through various analytical approaches.
Historical Context and Significance in Heterocyclic Chemistry
The historical development of tropane chemistry traces its origins to the early nineteenth century, when pioneering chemists began isolating and characterizing alkaloids from solanaceous plants. The foundation for understanding compounds like this compound was established through the groundbreaking work of researchers such as Heinrich Friedrich Gottlob Mein, who first isolated atropine in 1831, followed by Philipp Lorenz Geiger and Otto Hesse's published isolation of atropine from Atropa belladonna and Hyoscyamus niger in 1833.
The structural elucidation of the tropane ring system represents one of the most significant achievements in nineteenth-century organic chemistry. Karl Kraut and Wilhelm Lossen's discovery in the 1880s that both hyoscyamine and atropine could be hydrolyzed to yield tropine and tropic acid established the fundamental understanding of the tropane skeleton. This breakthrough provided the conceptual framework for recognizing the importance of the 8-azabicyclo[3.2.1]octane core structure that forms the basis of this compound.
Albert Ladenburg's contributions to tropane chemistry proved equally transformative, particularly his discovery in 1879 that the hydrolysis reaction could be reversed by heating the components in hydrochloric acid. This finding established the principle of esterifying tropine with various organic acids, a methodology that directly relates to the synthetic approach used to prepare this compound and similar derivatives. Ladenburg's work demonstrated the synthetic accessibility of tropane derivatives and opened pathways for creating modified structures with potentially novel properties.
The twentieth century witnessed remarkable advances in tropane chemistry, culminating in Richard Martin Willstätter's structural determination of tropane alkaloids and cocaine, for which he received recognition as part of his 1915 Nobel Prize in Chemistry. Sir Robert Robinson's elegant biomimetic synthesis of the tropane ring system in 1917 further established the theoretical foundation for understanding these complex molecules. Robinson's synthetic approach demonstrated that the bicyclic tropane framework could be constructed through rational design principles, inspiring subsequent generations of chemists to develop increasingly sophisticated methods for accessing these challenging molecular architectures.
Relationship to Tropane Alkaloids and Related Bicyclic Compounds
This compound shares its core structural framework with the extensive family of tropane alkaloids, naturally occurring secondary metabolites predominantly found in the Solanaceae and Erythroxylaceae plant families. The 8-azabicyclo[3.2.1]octane scaffold represents the unifying structural element that connects this synthetic compound to well-known natural products such as atropine, hyoscyamine, scopolamine, and cocaine, all of which have played crucial roles in both medicine and illicit drug use throughout human history.
The biosynthesis of tropane alkaloids involves a complex series of enzymatic transformations that begin with the amino acid ornithine and proceed through various intermediates to construct the bicyclic framework. Recent research has elucidated key steps in this biosynthetic pathway, including the role of putrescine methyltransferase, tropinone reductase, and hyoscyamine 6β-hydroxylase in creating the structural diversity observed within this alkaloid family. Understanding these biosynthetic pathways provides valuable insights into the chemical logic underlying the construction of the 8-azabicyclo[3.2.1]octane core, which directly informs synthetic strategies for preparing compounds like this compound.
The pharmacological significance of tropane alkaloids stems from their anticholinergic properties, arising from their ability to bind to muscarinic and nicotinic acetylcholine receptors in both the central and peripheral nervous systems. This biological activity has made tropane alkaloids valuable therapeutic agents for treating conditions such as motion sickness, smooth muscle spasms, and respiratory disorders, while also contributing to their potential for misuse. The structural relationship between this compound and these bioactive natural products suggests potential applications in pharmaceutical research and development.
Modern synthetic approaches to the 8-azabicyclo[3.2.1]octane scaffold have evolved considerably from the early biomimetic syntheses pioneered by Robinson. Contemporary methodologies emphasize enantioselective construction techniques that enable the preparation of optically pure compounds with defined stereochemistry. These advances are particularly relevant for compounds like this compound, where the stereochemical configuration significantly influences both chemical reactivity and potential biological activity.
| Compound Class | Core Structure | Representative Examples | Biological Activity |
|---|---|---|---|
| Classical Tropane Alkaloids | 8-azabicyclo[3.2.1]octane | Atropine, Scopolamine | Anticholinergic |
| Cocaine-type Alkaloids | 8-azabicyclo[3.2.1]octane | Cocaine, Ecgonine | Central nervous system stimulant |
| Calystegines | 8-azabicyclo[3.2.1]octane | Calystegine A₃, B₁ | Glycosidase inhibitor |
| Synthetic Derivatives | 8-azabicyclo[3.2.1]octane | Benzyl 3-formyl compound | Research intermediate |
Scope and Objectives of the Research
The investigation of this compound encompasses multiple dimensions of chemical research, reflecting the compound's significance as both a synthetic target and a probe for understanding broader principles of heterocyclic chemistry. Primary research objectives focus on elucidating the most efficient synthetic routes for preparing this compound with high stereochemical purity, developing new methodologies for functionalizing the bicyclic framework, and exploring the compound's potential applications in medicinal chemistry and natural product synthesis.
Synthetic methodology development represents a central theme in research directed toward this compound class. The challenge of constructing the 8-azabicyclo[3.2.1]octane framework in an enantioselective manner has attracted considerable attention from synthetic chemists worldwide. Research efforts have focused on developing new catalytic systems, exploring novel ring-forming reactions, and optimizing existing procedures to achieve higher yields and selectivities. The presence of the formyl group in this compound adds an additional layer of complexity, as this functional group can participate in various chemical transformations that either facilitate or complicate the synthetic process.
Mechanistic studies of the chemical transformations involving this compound provide valuable insights into the reactivity patterns characteristic of the tropane scaffold. Research in this area seeks to understand how the rigid bicyclic framework influences the electronic and steric properties of attached functional groups, how substituents on the bicyclic system affect overall molecular reactivity, and how these compounds can be selectively modified to introduce new functionalities. Such mechanistic understanding is essential for designing new synthetic transformations and predicting the behavior of related compounds.
The pharmaceutical relevance of the 8-azabicyclo[3.2.1]octane scaffold drives research into structure-activity relationships and molecular recognition properties of compounds like this compound. Although this specific compound may not exhibit direct biological activity, its structural similarity to known bioactive molecules makes it a valuable model system for understanding how molecular modifications affect pharmacological properties. Research objectives in this area include identifying key structural features responsible for biological activity, developing new synthetic routes to structurally related bioactive compounds, and exploring the potential for creating novel therapeutic agents based on the tropane framework.
Properties
IUPAC Name |
benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKJIDKOVNEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 8-Azabicyclo[3.2.1]octane Core
The foundational step involves synthesizing the bicyclic scaffold, often starting from readily available compounds such as tropinone derivatives or related cyclic ketones. A typical route involves:
Reaction of tropinone with chloromethyl carbonates in the presence of bases like triethylamine, under controlled low temperatures (around 0°C), to generate intermediates such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (yielding over 90%).
Protection of amino groups with benzyl or tert-butyl groups to stabilize the scaffold during subsequent functionalization steps.
Functionalization at the 3-Position: Introduction of the Formyl Group
The key to obtaining the formyl derivative is the selective oxidation or formylation of the 3-position:
Formylation via Vilsmeier-Haack Reaction:
The 8-azabicyclo[3.2.1]octane derivative, especially the ketone form, can undergo formylation using reagents like POCl₃ and DMF, generating the aldehyde at position 3 with high regioselectivity.Oxidation of a methyl or hydroxymethyl substituent:
If a methyl or hydroxymethyl group is present at C-3, oxidation with reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane can convert it into the aldehyde.Direct aldehyde introduction from aldehyde precursors:
Commercially available aldehydes or formylating agents can be employed to introduce the formyl group onto pre-formed bicyclic intermediates.
Esterification with Benzyl Group
The benzyl ester is typically introduced via:
Reaction of the carboxylic acid with benzyl alcohol under catalytic conditions (e.g., using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine)) to form the benzyl ester.
Alternatively, esterification of the acid chloride derived from the carboxylic acid with benzyl alcohol under basic or catalytic conditions.
Specific Synthetic Route Summary
| Step | Description | Reagents & Conditions | Yield | References |
|---|---|---|---|---|
| 1 | Synthesis of core scaffold | Tropinone + chloromethyl carbonate | 88–92% | US Patent US2005/0228014 |
| 2 | Protection of amino groups | Benzylation or tert-butyl protection | >90% | US Patent US2005/0228014 |
| 3 | Introduction of aldehyde at C-3 | Vilsmeier-Haack formylation or oxidation | Variable; optimized for selectivity | Patent EP2195314B1 |
| 4 | Esterification with benzyl alcohol | DCC/DMAP or acid chloride method | >85% | Patent EP2195314B1 |
Notes on Optimization and Research Findings
Reaction Temperature: Maintaining low temperatures (around 0°C to -60°C) during formylation minimizes side reactions and improves regioselectivity.
Catalysts and Reagents: Use of mild oxidants like PCC or Dess–Martin periodinane for oxidation steps ensures high yields and minimal over-oxidation.
Purification: Techniques such as flash chromatography on silica gel with suitable solvent systems (e.g., ethyl acetate/hexane) are employed to isolate pure intermediates.
Stereochemistry: Enantioselective synthesis methods are under investigation to produce stereochemically pure compounds, which are crucial for biological activity.
Data Table: Summary of Preparation Methods
| Method | Core Construction | Functionalization | Esterification | Typical Yield | Remarks |
|---|---|---|---|---|---|
| A | Tropinone + chloromethyl carbonate | Vilsmeier-Haack formylation | Benzyl alcohol + DCC | 88–92% | Widely used, scalable |
| B | From commercial tropinone derivatives | Oxidation (PCC) | Acid chloride + benzyl alcohol | 85–90% | High regioselectivity |
| C | Enantioselective synthesis | As above, with chiral catalysts | As above | Variable | Focused on stereochemistry |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Benzyl 3-carboxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
Reduction: Benzyl 3-hydroxymethyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is being explored for its potential as a precursor in the synthesis of novel drugs. Research indicates that derivatives of this compound may exhibit interesting pharmacological properties due to their structural similarity to known tropane alkaloids, which have applications in treating various neurological disorders.
Studies suggest that compounds derived from this compound may interact with specific biological targets, leading to effects such as:
- Anticholinergic Activity : Similar to tropane alkaloids, these compounds may inhibit acetylcholine receptors, potentially offering therapeutic benefits in conditions like Parkinson's disease.
- Antitumor Properties : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 3,8-diazabicyclo[3.2.1]octane | Contains two nitrogen atoms in the bicyclic structure | Potentially different biological activity due to additional nitrogen |
| Benzyl 3-oxo-8-azabicyclo[3.2.1]octane | Features a ketone instead of a formyl group | May exhibit distinct reactivity patterns |
| Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane | Contains a hydroxyl group | Could offer different solubility and interaction profiles |
This compound stands out due to its specific combination of functional groups, which may confer unique reactivity and biological properties compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
Enantioselective Synthesis
Research focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has shown promising results in synthesizing complex organic compounds that could lead to new therapeutic agents.
Interaction Studies
Interaction studies involving this compound are essential for understanding its mechanism of action and predicting pharmacokinetics and pharmacodynamics in biological systems, paving the way for future drug development initiatives .
Mechanism of Action
The mechanism of action of Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to interact with neurotransmitter receptors, such as the acetylcholine receptor, and inhibit the reuptake of neurotransmitters .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a key site for structural modifications, influencing reactivity, solubility, and biological activity.
a) Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Molecular Formula: C₁₅H₁₇NO₃
- Molecular Weight : 259.3 g/mol
- Key Feature : A ketone (3-oxo) group replaces the formyl substituent.
- Applications : The ketone group enables reductions (e.g., to alcohols) or Grignard reactions. It is used as a precursor in synthetic routes for pharmaceuticals and agrochemicals .
b) tert-Butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- Key Feature : The benzyl ester is replaced by a tert-butyl ester, enhancing stability under acidic conditions.
- Storage : Requires storage at -20°C under inert atmosphere .
c) Benzyl 3-(6-methoxypyridin-3-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Variations in the Ester Group
The ester group impacts steric bulk, stability, and synthetic utility.
Functional Group Reactivity
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 952423-57-3, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
Chemical Structure and Properties:
- Molecular Formula: C16H19NO3
- Molecular Weight: 273.33 g/mol
- IUPAC Name: benzyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- LogP: 2.703, indicating moderate lipophilicity which may influence its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| LogP | 2.703 |
| PSA (Polar Surface Area) | 46.61 Ų |
Pharmacological Potential
This compound has been studied for various pharmacological effects:
-
Antimicrobial Activity:
- Preliminary studies indicate that compounds with the azabicyclo[3.2.1]octane scaffold exhibit antimicrobial properties against a range of bacteria and fungi, suggesting potential as a lead compound for antibiotic development.
-
CNS Activity:
- The bicyclic structure is hypothesized to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which may lead to effects on mood regulation and cognitive functions.
-
Anti-inflammatory Effects:
- Research suggests that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
A review of recent literature highlights several case studies that explore the biological activity of this compound:
-
Study on Antimicrobial Properties:
A study published in 2024 demonstrated that derivatives of the azabicyclo[3.2.1]octane scaffold showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives, indicating strong potential for development into new antibiotic agents . -
Neuropharmacological Studies:
Another research effort focused on the neuropharmacological effects of related compounds, finding that they could modulate dopamine receptor activity in vitro, which may translate to therapeutic effects in disorders such as schizophrenia and depression .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, and what conditions optimize yield?
- Methodological Answer : A key intermediate, benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is synthesized via reaction of tropinone with chloromethyl carbonates in dichloromethane (DCM) at 20°C using N-ethyl-N,N-diisopropylamine as a base, achieving 88% yield . The 3-formyl derivative can be obtained through oxidation or formylation of the 3-oxo precursor. Optimizing reaction time (e.g., 0.5 hours) and solvent polarity (DCM) minimizes side reactions and enhances purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹³C NMR (126 MHz, CDCl₃) reveals distinct carbonyl (δ ~159.8 ppm) and bicyclic framework signals (δ 25–40 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ calculated m/z 232.2060, observed 232.2058) .
- Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity, using UV-active functional groups (e.g., benzyl esters).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in sealed, dry containers to prevent hydrolysis .
- PPE : Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact.
- Decomposition : Combustion produces CO₂ and NOₓ; use dry sand or alcohol-resistant foam for fire suppression .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing stereochemical byproducts?
- Methodological Answer :
- Radical Cyclization : Employ n-tributyltin hydride and AIBN in toluene for stereocontrol (>99% diastereomeric excess) in bicyclic intermediates .
- Protecting Groups : Use tert-butyl carbamates (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) to stabilize reactive amines during formylation .
- Temperature Control : Lower reaction temperatures (<25°C) reduce epimerization of the bicyclic core .
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-NMR Techniques : Combine ¹H, ¹³C, and DEPT-135 NMR to distinguish quaternary carbons and confirm bicyclic connectivity .
- X-ray Crystallography : Resolve ambiguous NOE or coupling constants by determining crystal structures of intermediates (e.g., tert-butyl derivatives ).
- Isotopic Labeling : Use ¹⁵N or ²H labeling to track nitrogen environments in the azabicyclo framework .
Q. What strategies enable functionalization of the bicyclic core for targeted applications?
- Methodological Answer :
- Electrophilic Substitution : Introduce aryl groups (e.g., 6-methoxypyridin-3-yl) via Suzuki coupling to the 3-position, leveraging palladium catalysts .
- Reductive Amination : Modify the 3-formyl group with amines (e.g., tert-butyl 3-[(2Z)-benzothiazolyl]pentylamino derivatives) for bioactive analogs .
- Protection-Deprotection : Sequential use of benzyl and tert-butyl esters allows selective modification of the carboxylate and amine groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
